molecular formula C19H15Cl2N3O4S B11221173 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11221173
M. Wt: 452.3 g/mol
InChI Key: LKHQVWFJCFLHQV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl and thienopyrazole moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the thienopyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up reaction conditions: Adjusting temperature, pressure, and reaction time to suit large-scale production.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C19H15Cl2N3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O4S/c20-12-1-5-14(6-2-12)24-19(16-10-29(26,27)11-17(16)23-24)22-18(25)9-28-15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,25)

InChI Key

LKHQVWFJCFLHQV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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